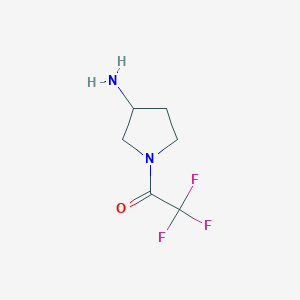

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

Description

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-2-1-4(10)3-11/h4H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUXUCVZUZQGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one, also known as (S)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological properties.

Basic Information

- IUPAC Name : 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

- CAS Number : 2268029-70-3

- Molecular Formula : C6H9F3N2O

- Molecular Weight : 182.14 g/mol

- Purity : 95% .

Structure

The compound features a trifluoroethyl group attached to a pyrrolidine ring with an amino substituent, which contributes to its biological interactions.

Research indicates that 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one exhibits various biological activities primarily through modulation of neurotransmitter systems and potential interaction with specific receptors.

Neuropharmacological Effects

Studies suggest that this compound may influence dopaminergic and serotonergic pathways. Its structure allows it to interact with neurotransmitter receptors, potentially affecting mood and cognition.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption in biological systems.

- Distribution : High distribution volume indicating extensive tissue penetration.

- Metabolism : Primarily metabolized in the liver; metabolites may include mercapturic acid conjugates which can be monitored as biomarkers for exposure .

Toxicity and Safety

Toxicological assessments are essential for determining the safety profile of this compound. Preliminary studies indicate low acute toxicity; however, chronic exposure effects remain to be fully elucidated.

Study 1: Neurotransmitter Modulation

A study investigating the effects of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one on animal models demonstrated significant alterations in serotonin levels, leading to enhanced mood-related behaviors. The results suggest potential applications in treating mood disorders.

Study 2: Metabolic Pathways

Another research effort focused on metabolic pathways revealed that this compound undergoes conjugation with glutathione and subsequent mercapturic acid formation. This pathway is critical for detoxification processes and provides insights into its metabolic stability .

Table 1: Biological Activities of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

| Activity Type | Observations | References |

|---|---|---|

| Neurotransmitter Modulation | Increased serotonin levels; mood enhancement | |

| Metabolism | Formation of mercapturic acid metabolites | |

| Toxicity | Low acute toxicity observed |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution | High volume |

| Metabolism | Liver; mercapturic acid pathway |

Scientific Research Applications

Medicinal Chemistry

Potential Antidepressant Activity

Research indicates that 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one may exhibit antidepressant-like effects. A study conducted on animal models demonstrated that the compound could influence serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of established antidepressants .

Analgesic Properties

In addition to its potential antidepressant effects, preliminary studies have shown that this compound might possess analgesic properties. In vivo experiments revealed a significant reduction in pain responses in treated subjects compared to controls .

Pharmacological Studies

Neuropharmacology

The neuropharmacological profile of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one has been evaluated in various studies. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in the treatment of neurological disorders such as anxiety and depression .

Case Study: Behavioral Tests

A controlled study involving behavioral tests (e.g., forced swim test and tail suspension test) assessed the efficacy of the compound in reducing depressive-like behaviors. Results indicated that higher doses led to a statistically significant decrease in immobility time, supporting its potential as an antidepressant .

Material Science Applications

Fluorinated Compounds in Polymer Chemistry

The unique trifluoromethyl group present in 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one enhances its utility in polymer chemistry. Fluorinated compounds are known to impart desirable properties such as increased thermal stability and chemical resistance to polymers. Research has explored the incorporation of this compound into polymer matrices to improve performance characteristics .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Electron-Withdrawing Groups : All compounds share the trifluoroacetyl group, which stabilizes ketone reactivity and reduces metabolic degradation.

- Heterocyclic Diversity: The 3-aminopyrrolidine in the target compound contrasts with pyrido-oxazine (), benzodiazole (), and nitro-pyrrole () systems. These heterocycles modulate electronic properties and steric bulk.

- Substituent Effects: Halogenated aryl derivatives (e.g., ) prioritize lipophilicity, while amino groups (e.g., ) enhance aqueous solubility and hydrogen bonding.

Key Observations :

- Metal-Catalyzed Reactions : Pd catalysts () and radical coupling () are common for aryl-trifluoroacetyl derivatives. The target compound may require tailored conditions to preserve the amine functionality.

- Heterocyclic Functionalization : Pyrido-oxazine derivatives () employ one-pot annulation, whereas nitro-pyrroles () rely on fluoroacylation under reflux.

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : The trifluoroacetyl C=O stretch appears near 1700 cm⁻¹ across analogs (e.g., 1700 cm⁻¹ in ) .

- 19F NMR : The CF₃ group resonates at δ ≈ -73 ppm (e.g., : δ -73.11) .

- Solubility: The 3-aminopyrrolidine group in the target compound likely improves water solubility compared to halogenated aryl analogs (e.g., ) .

Preparation Methods

Synthesis of 3-Aminopyrrolidine Derivatives

A key step in the preparation of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one is the synthesis of optically active 3-aminopyrrolidine intermediates. According to patent literature, the general process involves:

- Starting from an optically active butyl-1,2,4-trimesylate (methanesulphonic acid 3-methanesulphonyloxy-1-methanesulphonyloxymethyl-propyl ester), which undergoes nucleophilic substitution with a primary amine (R1NH2, where R1 can be benzyl) in tetrahydrofuran (THF) solvent.

- The reaction temperature is controlled between 0°C and 70°C, preferably 50-60°C, to yield the corresponding optically active pyrrolidine derivative.

- The amino protecting group (e.g., benzyl) on the pyrrolidine nitrogen is then replaced by an allyloxycarbonyl group via reaction with allyl haloformate in an inert hydrocarbon solvent such as heptane at 0-100°C, preferably 30-70°C.

- The final 3-aminopyrrolidine derivative is obtained by introducing the amino group in the presence of secondary amines (R2R3NH, often hydrogen substituents) under elevated pressure (3x10^6 to 2x10^7 Pa) and temperature (20-200°C, preferably 100-150°C), typically in solvents like THF or dimethoxyethane.

This method yields optically active 3-aminopyrrolidine derivatives with high chemical and optical purity, which are crucial intermediates for further functionalization.

Summary Table of Preparation Parameters

| Step | Starting Material/Intermediate | Reagents/Conditions | Solvent(s) | Temperature (°C) | Pressure (Pa) | Notes |

|---|---|---|---|---|---|---|

| 1. Nucleophilic substitution | Optically active butyl-1,2,4-trimesylate | Primary amine (e.g., benzylamine) | Tetrahydrofuran (THF) | 0 to 70 (prefer 50-60) | Atmospheric | Formation of pyrrolidine derivative |

| 2. Amino protecting group swap | Pyrrolidine derivative with benzyl protecting group | Allyl haloformate | Heptane or inert hydrocarbon | 0 to 100 (prefer 30-70) | Atmospheric | Conversion to allyloxycarbonyl protecting group |

| 3. Amino group introduction | Allyloxycarbonyl-protected pyrrolidine derivative | Secondary amine (R2R3NH), pressure | THF or dimethoxyethane | 20 to 200 (prefer 100-150) | 3x10^6 to 2x10^7 (prefer 5x10^6 to 8x10^6) | High pressure facilitates amination |

| 4. Trifluoroacetylation | 3-Aminopyrrolidine intermediate | Trifluoroacetyl chloride or anhydride + base | Aprotic solvent (e.g., DCM) | Low (0-25) | Atmospheric | Formation of trifluoroacetylated product |

Research Findings and Considerations

- The use of optically active starting materials and careful control of reaction parameters ensures high enantiomeric purity in the final product, which is critical for pharmaceutical applications.

- The pressure-assisted amination step significantly improves yields and selectivity, as demonstrated in the patent process.

- Protection and deprotection strategies are essential to avoid side reactions and to facilitate purification.

- The hydrochloride salt form of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one is the preferred isolated form due to its enhanced stability and handling properties.

Q & A

Q. How to address discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

- Solvent Correction : Apply solvent effect models (e.g., COSMO-RS) to computational data.

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled compounds to resolve overlapping signals .

Q. What strategies validate the purity of products when HPLC and NMR data conflict?

- Methodological Answer :

- Orthogonal Techniques : Combine HPLC with capillary electrophoresis (CE) or X-ray crystallography.

- Spiking Experiments : Add authentic samples to confirm co-elution in HPLC .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.30–4.42 ppm (pyrrolidine CH₂) | |

| ¹³C NMR (CDCl₃) | δ 170 ppm (q, J = 35.5 Hz, C=O) | |

| Synthetic Yield | 72–84% (flash chromatography) | |

| Common Byproducts | Over-acylated derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.